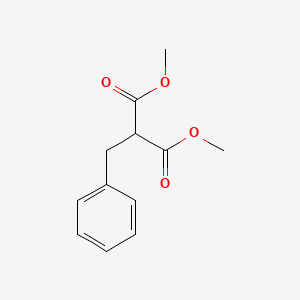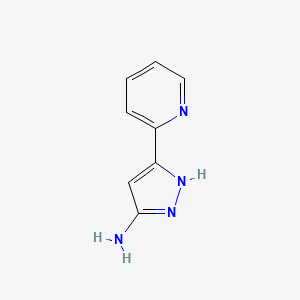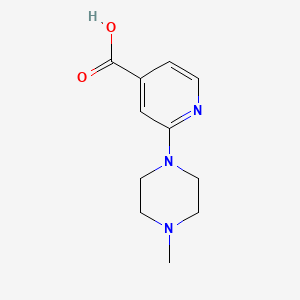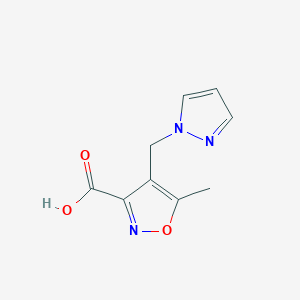
Dimethyl Benzylmalonate
Overview
Description
Dimethyl Benzylmalonate is a chemical compound with the molecular formula C12H14O4 . It is used in various chemical reactions due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a dimethyl amino functional group . The molecular formula is C12H14O4, with an average mass of 222.237 Da and a monoisotopic mass of 222.089203 Da .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a density of 1.1±0.1 g/cm3, a boiling point of 282.0±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Other properties include an enthalpy of vaporization of 52.1±3.0 kJ/mol, a flash point of 132.6±20.2 °C, and an index of refraction of 1.498 .Scientific Research Applications
Molecular Structure and Cytotoxic Activity
Dimethyl Benzylmalonate (DBM) is studied for its potential in synthesizing new palladium(II) complexes with cytotoxic activities. For instance, Pd(II) complexes derived from benzenealkyl dicarboxylate ligands, including benzylmalonate, have been synthesized. These complexes exhibit significant inhibitory rates against cancer cell lines such as HeLa and HL-60. The structure-activity relationship between the cytotoxicity and the carbon chain length of these complexes is investigated, demonstrating the potential of DBM-derived compounds in cancer treatment (Zhu et al., 2016).
Transdermal Penetration Enhancement
DBM and related compounds are studied for their role in enhancing the transdermal penetration of drugs. Aromatic S, S-dimethyliminosulfuranes, related to dimethyl sulfoxide (DMSO), have been synthesized and tested for their effectiveness as transdermal penetration enhancers. This research indicates the potential of DBM derivatives in improving the delivery of drugs through the skin, enhancing the efficacy of topical medications (Kim et al., 1999).
Antitumor Activity
DBM derivatives have been examined for their antitumor activities. For example, (diamine)platinum(II) complexes of benzylmalonate derivatives were prepared and their antitumor activities were assessed. The relationship between their in vitro toxicity, lipophilicity, and water solubility was studied, highlighting the potential of DBM derivatives in developing new antitumor agents (Lee et al., 1997).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that many similar compounds interact with their targets through various biochemical reactions, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds are known to interact with various biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels .
Properties
IUPAC Name |
dimethyl 2-benzylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJSOIMFGAQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447744 | |
| Record name | Dimethyl Benzylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49769-78-0 | |
| Record name | 1,3-Dimethyl 2-(phenylmethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49769-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl Benzylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the counterion of dimethyl benzylmalonate influence the product distribution in palladium-catalyzed allylic alkylation reactions?
A1: The research demonstrates that the counterion associated with this compound significantly impacts the product distribution in palladium-catalyzed allylic alkylation reactions []. This effect stems from two key mechanistic features:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-[(2-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}cyclohexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1366620.png)





![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)






